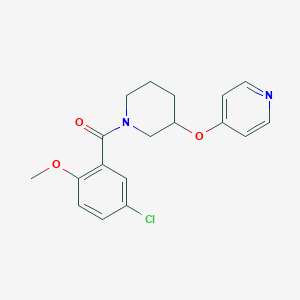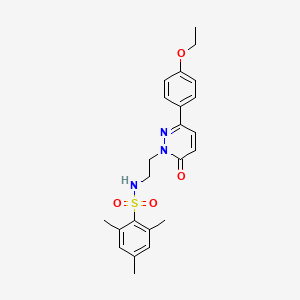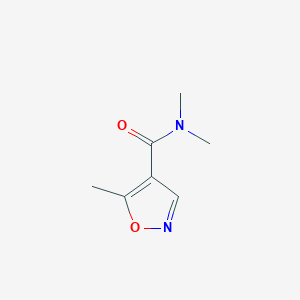
6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 219646-18-1 . It has a molecular weight of 246.31 .
Molecular Structure Analysis
The InChI Code of the compound is1S/C14H18N2O2/c17-14 (16-6-8-18-9-7-16)12-3-4-13-11 (10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder in physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Chemosensor Development
The compound has been utilized in the design and synthesis of novel chemosensors for selective identification of toxic Pd2+ ions. These chemosensors exhibit selective fluorescence turn-off performances, with very low limits of detection, making them useful in detecting highly toxic metal ions with high specificity and sensitivity. Quantum chemical calculations suggest their stability and notable sensing abilities, emphasizing their potential in environmental and analytical chemistry (Shally et al., 2020).
Chemical Synthesis Methodology
The compound plays a role in various synthesis methodologies. It is involved in a one-pot synthesis process of dihydropyrindines and tetrahydroquinolines, showing its versatility in organic synthesis (Yehia et al., 2002). Another synthesis involves a domino protocol for creating highly functionalized tetrahydroisoquinolines, highlighting its role in the creation of new benzene rings through a sequence of complex chemical reactions (Balamurugan et al., 2011).
Synthesis of Complex Organic Compounds
The compound is also used in the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines, which are further used to synthesize various complex organic compounds, showcasing its utility in creating a wide array of chemically diverse molecules (El-Dean et al., 2008).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound is part of the synthesis process of 1,2,3,4-tetrahydroquinolines with donor and acceptor groups, extending to the synthesis of fused tetrahydroquinolines and quinolines. This showcases its role in creating molecules that could be crucial in drug development and pharmaceutical research (Shally et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
morpholin-4-yl(1,2,3,4-tetrahydroquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-6-8-18-9-7-16)12-3-4-13-11(10-12)2-1-5-15-13/h3-4,10,15H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRVMKRJPYCBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N3CCOCC3)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2613143.png)
![7-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2613154.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2613156.png)

![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)



